7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole
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Overview
Description
7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole is a complex organic compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a bromine atom, a cyclohexyltetrazolyl group, a nitro group, and a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 2,1,3-benzothiadiazole to introduce the bromine atom at the desired position The cyclohexyltetrazolyl group is then attached via a nucleophilic substitution reaction, often using a suitable tetrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The nitro group and the benzothiadiazole core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 5-Bromo-2,1,3-benzothiadiazole
Uniqueness
Compared to these similar compounds, 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole is unique due to the presence of the cyclohexyltetrazolyl group and the nitro group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN7O2S2/c14-8-6-9(21(22)23)12(11-10(8)16-25-17-11)24-13-15-18-19-20(13)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOLLKOPZSGSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SC3=C(C=C(C4=NSN=C34)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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